molecular formula C6H9NO2 B14615572 2-(Hydroxyimino)-5-methylcyclopentan-1-one CAS No. 57964-62-2

2-(Hydroxyimino)-5-methylcyclopentan-1-one

Cat. No.: B14615572
CAS No.: 57964-62-2
M. Wt: 127.14 g/mol
InChI Key: QNIZYLFMIUNPBB-UHFFFAOYSA-N
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Description

2-(Hydroxyimino)-5-methylcyclopentan-1-one is an organic compound characterized by the presence of a hydroxyimino group attached to a cyclopentanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxyimino)-5-methylcyclopentan-1-one typically involves the reaction of 5-methylcyclopentanone with hydroxylamine hydrochloride under acidic conditions. The reaction proceeds through the formation of an oxime intermediate, which is subsequently isolated and purified .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxyimino)-5-methylcyclopentan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Hydroxyimino)-5-methylcyclopentan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(Hydroxyimino)-5-methylcyclopentan-1-one involves its interaction with various molecular targets. The hydroxyimino group can form hydrogen bonds and interact with nucleophilic sites on biomolecules, influencing their activity and function. These interactions can modulate biochemical pathways and lead to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Hydroxyimino)-5-methylcyclopentan-1-one is unique due to its specific ring structure and the position of the hydroxyimino group.

Properties

CAS No.

57964-62-2

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

2-hydroxyimino-5-methylcyclopentan-1-one

InChI

InChI=1S/C6H9NO2/c1-4-2-3-5(7-9)6(4)8/h4,9H,2-3H2,1H3

InChI Key

QNIZYLFMIUNPBB-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(=NO)C1=O

Origin of Product

United States

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